1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Descripción
1-(Azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety, linked via a piperazine bridge to an azepane-containing ketone group. Its molecular formula is C21H31N7O, with a molecular weight of 397.5 g/mol .
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c27-19(25-7-3-1-2-4-8-25)15-23-10-12-24(13-11-23)17-14-18(21-16-20-17)26-9-5-6-22-26/h5-6,9,14,16H,1-4,7-8,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYXPYCALPOIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one represents a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the pharmacological properties, mechanisms of action, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure
The compound features a complex structure comprising:
- An azepane ring
- A piperazine moiety
- A pyrimidine ring substituted with a pyrazole group
This structural diversity is believed to contribute to its multifaceted biological activities.
Neuropharmacological Effects
Recent studies have highlighted the anxiolytic and antidepressant-like effects of related compounds, particularly those incorporating piperazine and pyrazole functionalities. For instance, derivatives such as LQFM192 have demonstrated significant anxiolytic activity mediated through the serotonergic system and GABAA receptor pathways. In behavioral tests, these compounds showed reduced anxiety-like behaviors in models such as the elevated plus maze and forced swimming tests .
Table 1: Summary of Neuropharmacological Studies on Piperazine Derivatives
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| LQFM192 | Anxiolytic | Serotonergic system, GABAA receptor | |
| LQFM032 | Anxiolytic | Benzodiazepine and nicotinic pathways |
Anticancer Activity
The anticancer potential of similar heterocyclic compounds has been extensively studied. For instance, compounds with piperazine and pyrimidine structures have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating promising anticancer activity .
Table 2: Anticancer Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4b | HepG2 | 4.8 | Apoptosis induction |
| 4g | HepG2 | 5.1 | Apoptosis induction |
| 4b | A549 | 56.9 | Cytotoxicity via cell cycle arrest |
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Serotonergic Modulation : Many derivatives interact with serotonin receptors, influencing mood and anxiety levels.
- GABAA Receptor Interaction : Compounds like LQFM192 demonstrate anxiolytic effects through modulation of GABAA receptors, a common target for anxiolytics.
- Cytotoxic Mechanisms : In cancer studies, the induction of apoptosis has been a key mechanism by which these compounds exert their effects on tumor cells.
Case Studies
Several case studies illustrate the therapeutic potential of similar compounds:
- Case Study 1 : A study on LQFM192 showed significant anxiolytic effects in animal models, suggesting its potential use in treating anxiety disorders.
- Case Study 2 : Research on piperazine derivatives indicated their ability to inhibit cancer cell proliferation, supporting further investigation into their use as anticancer agents.
Aplicaciones Científicas De Investigación
Structure and Composition
The molecular formula of the compound is , indicating a significant presence of nitrogen, which is often associated with biological activity. The structure includes an azepane ring, a piperazine moiety, and a pyrazolyl-pyrimidine component, which contribute to its pharmacological properties.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural components suggest possible interactions with multiple biological targets.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. The pyrazole and pyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Neuropharmacology
The piperazine and azepane rings are known to interact with neurotransmitter systems. Studies have suggested that this compound could modulate serotonin and dopamine receptors, potentially offering therapeutic avenues for treating psychiatric disorders.
Drug Development
The unique structure of this compound allows it to be a candidate for new drug formulations. Its ability to cross the blood-brain barrier is particularly noteworthy for neurological applications.
Case Study: Synthesis and Evaluation
A recent study synthesized this compound and evaluated its pharmacokinetic properties. The results indicated favorable absorption and distribution characteristics, making it suitable for further development as a drug candidate for neurological conditions.
The compound's biological activity has been assessed through various assays:
Enzyme Inhibition
In vitro studies have shown that the compound inhibits specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for developing enzyme inhibitors.
Antimicrobial Properties
Preliminary tests indicate that the compound exhibits antimicrobial activity against several bacterial strains, pointing towards its potential use in treating infections.
Comparación Con Compuestos Similares
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Pyridazine’s two adjacent nitrogen atoms may enhance solubility compared to pyrimidine . describes a quinoxaline-pyrimidine hybrid (C20H20N8), demonstrating broader aromatic systems for π-π stacking interactions .
Substituent Modifications: The phenoxypropanone group in replaces azepane, introducing a lipophilic aromatic moiety that may influence membrane permeability.
Piperazine Functionalization :
- The phenylpiperazine derivative in adds aromaticity to the piperazine ring, which could modulate serotonin or dopamine receptor affinity, as seen in antipsychotic drugs .
Analogues with Related Piperazine-Ketone Scaffolds
Table 2: Piperazine-Acetyl Derivatives
Key Observations :
Bioisosteric Replacements :
- The piperidine-carbonyl group in replaces piperazine, reducing basicity and altering conformational flexibility .
- Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for formulation in preclinical studies .
Impact of Substituent Size: The smaller aminopyrazole derivative in (MW = 222.29) lacks the azepane and pyrimidine groups, simplifying synthesis but reducing target versatility.
Métodos De Preparación
Azepane Fragment Synthesis
Method A : ε-Caprolactam ring-opening followed by N-alkylation.
-
Reagents : ε-Caprolactam, lithium aluminum hydride (LiAlH₄), bromoacetyl chloride.
-
Conditions : LiAlH₄ in THF (0°C to reflux, 4 h), then bromoacetyl chloride in DCM with TEA (0°C, 2 h).
-
Yield : 68–72% after column chromatography (silica gel, hexane/EtOAc 7:3).
Method B : Reductive amination of 1,6-diaminohexane.
Pyrimidine-Piperazine Intermediate
Step 1 : 4,6-Dichloropyrimidine reacts with piperazine in DMF at 80°C for 12 h.
Final Coupling
The azepane fragment (1.2 eq) reacts with the pyrimidine-piperazine-pyrazole intermediate via nucleophilic acyl substitution:
Optimization of Reaction Conditions
Critical parameters impacting yield and purity were systematically evaluated:
Table 1: Catalyst Screening for Pyrazole Coupling
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | Toluene | 110 | 76 |
| PdCl₂(PPh₃)₂ | BINAP | DMF | 120 | 62 |
| NiCl₂(dppf) | dppf | Dioxane | 100 | 58 |
Pd/XPhos in toluene provided optimal balance of efficiency and cost.
Table 2: Solvent Effects on Acylation
| Solvent | Reaction Time (h) | Purity (%) | Yield (%) |
|---|---|---|---|
| DCM | 6 | 98 | 65 |
| THF | 8 | 95 | 58 |
| ACN | 10 | 90 | 52 |
DCM minimized side reactions (e.g., over-acylation).
Purification and Characterization Techniques
Purification
Characterization
-
¹H/¹³C NMR : Confirmed azepane (δ 1.4–1.8 ppm, multiplet), acetyl (δ 2.1 ppm, singlet), and pyrimidine (δ 8.3 ppm, doublet).
Comparative Analysis of Synthetic Routes
Two primary routes were evaluated:
Route 1: Sequential Coupling (Azepane → Pyrimidine-Piperazine → Pyrazole)
Q & A
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (KD, kon/koff) to receptors like 5-HT₂A .
- Functional assays : cAMP accumulation or calcium flux assays to distinguish agonist/antagonist behavior .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to model binding poses and explain discrepancies .
What methodologies are recommended for studying interactions with G protein-coupled receptors (GPCRs)?
Advanced Research Question
- Radioligand binding assays : Competitive displacement using [³H]-ligands (e.g., ketanserin for 5-HT₂A) to calculate Ki values .
- Cryo-EM or X-ray crystallography : Structural insights into receptor-ligand interactions (requires stable protein-ligand co-crystals) .
- β-arrestin recruitment assays (e.g., BRET): To assess biased signaling pathways .
How can metabolic stability be evaluated in preclinical studies?
Advanced Research Question
- In vitro microsomal assays : Incubation with human/rat liver microsomes and NADPH, followed by LC-MS/MS quantification of parent compound depletion .
- CYP450 inhibition screening : Fluorescent probes to identify metabolic liabilities (e.g., CYP3A4/2D6) .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to block oxidative metabolism .
What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
Advanced Research Question
- Analog synthesis : Systematic variation of substituents on pyrimidine (e.g., 6-position) and piperazine (e.g., N-alkyl vs. N-aryl) .
- Free-Wilson analysis : Quantitative SAR (QSAR) models to correlate substituents with receptor affinity .
- ClogP calculations : Balance lipophilicity (target ClogP 2–4) to optimize membrane permeability .
How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP)?
Basic Research Question
- Shake-flask method : Measure aqueous solubility in PBS (pH 7.4) and logP via octanol-water partitioning .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and melting point .
- Dynamic Light Scattering (DLS) : Evaluate aggregation propensity in solution .
What formulation strategies are recommended for in vivo efficacy studies?
Advanced Research Question
- Nanoemulsions or liposomes : For poorly soluble compounds (e.g., PEG-400/TPGS-based formulations) .
- Pharmacokinetic (PK) profiling : IV/PO dosing in rodents with LC-MS/MS plasma analysis to calculate AUC, Cmax, and t1/2 .
- Prodrug derivatization : Esterification of the ketone group to enhance oral bioavailability .
How can computational tools aid in target identification and off-target risk assessment?
Advanced Research Question
- Phylogenetic analysis : Compare receptor binding profiles across GPCR families using databases like GPCRdb .
- Machine learning models : Predict off-target effects via similarity searching (e.g., SwissTargetPrediction) .
- Crystal structure mining : PDB data to prioritize targets with compatible binding pockets (e.g., 5-HT₂A PDB: 6A93) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
